4-Bromoheptane

Descripción

Contextualization within Organobromine Chemistry

Organobromine compounds are a class of organic compounds that contain at least one carbon-bromine bond. shutterstock.com These compounds are significant in organic chemistry, serving as key intermediates in a wide array of chemical transformations. numberanalytics.com The polarity of the carbon-bromine bond, with the carbon atom being electrophilic, makes these compounds reactive towards nucleophiles, a characteristic that is fundamental to their utility. patsnap.com

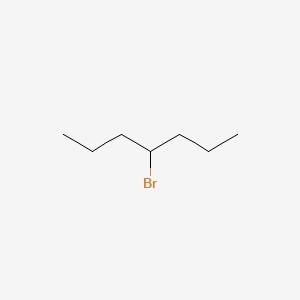

4-bromoheptane, with its chemical formula C7H15Br, is a clear, colorless liquid and a member of the bromoalkane family. chemicalbook.comcymitquimica.com Its structure consists of a seven-carbon heptane (B126788) chain with a bromine atom attached to the fourth carbon atom. ontosight.ai This specific placement of the bromine atom classifies it as a secondary alkyl halide, a feature that dictates its reactivity and potential applications in synthesis. numberanalytics.compatsnap.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H15Br |

| Molecular Weight | 179.10 g/mol |

| CAS Number | 998-93-6 |

| Boiling Point | 168-180°C |

| Density | ~1.14 - 1.21 g/cm³ |

| Solubility | Immiscible in water; Miscible with organic solvents like carbon tetrachloride, chloroform, and benzene. |

Significance of Secondary Alkyl Halides in Organic Synthesis Research

Alkyl halides, or haloalkanes, are broadly categorized as primary, secondary, or tertiary based on the substitution of the carbon atom bonded to the halogen. numberanalytics.compatsnap.com Secondary alkyl halides, such as this compound, feature a halogen bonded to a carbon atom that is itself connected to two other carbon atoms. fiveable.me This structural characteristic places them in a unique position regarding their reactivity in fundamental organic reactions.

Secondary alkyl halides are versatile substrates for both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. fiveable.memasterorganicchemistry.com The choice between these pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. For instance, strong, non-bulky nucleophiles tend to favor SN2 reactions, while strong, bulky bases promote E2 elimination. masterorganicchemistry.com The ability to direct the reaction towards a desired product makes secondary alkyl halides valuable tools for synthetic chemists. They serve as important intermediates in the construction of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comfiveable.methermofisher.kr

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its role as a building block or intermediate in organic synthesis. Its utility is demonstrated in various synthetic applications, highlighting the reactivity of the secondary carbon-bromine bond.

One documented application of this compound is in the preparation of 4-nitroheptane. chemicalbook.comfishersci.cachemicalbook.com This transformation is achieved by reacting this compound with sodium nitrite (B80452), showcasing a nucleophilic substitution reaction where the bromide is replaced by a nitro group. chemicalbook.comfishersci.ca

Furthermore, bromoheptane isomers, including this compound, have been used in the synthesis of more complex molecules. For example, 1-bromoheptane (B155011), a primary isomer, is a precursor in the synthesis of 1,2,4-triazole (B32235) derivatives, which have been investigated for their potential as enzyme inhibitors. nih.govresearchgate.net While this specific study used 1-bromoheptane, the general reactivity of bromoheptanes as alkylating agents is a key takeaway. Research has also explored the synthesis of various alkyl derivatives of other heterocyclic compounds, such as 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, using different bromoalkanes, including 1-bromoheptane, to introduce alkyl chains of varying lengths. csfarmacie.cz These examples underscore the role of bromoheptanes as versatile reagents for adding alkyl groups to a molecule.

The study of reaction mechanisms and kinetics also represents a significant research area for compounds like this compound. The competition between substitution and elimination reactions in secondary alkyl halides is a classic topic in organic chemistry education and research, and this compound can serve as a model substrate for such investigations.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUTXEKPXPZAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061374 | |

| Record name | Heptane, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-93-6 | |

| Record name | 4-Bromoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromoheptane

Direct Bromination of Heptane (B126788) and Isomeric Considerations

The direct bromination of heptane is a classic example of free-radical halogenation. quora.com This method, while straightforward, typically results in a mixture of isomeric products. quora.com The distribution of these isomers is highly dependent on the reaction mechanism and the conditions employed.

Free Radical Bromination Mechanisms and Regioselectivity

The free-radical bromination of heptane proceeds through a chain reaction mechanism initiated by the homolytic cleavage of molecular bromine (Br₂), often facilitated by ultraviolet (UV) light or a radical initiator. quora.comontosight.ai This initiation step generates two bromine radicals (Br•).

The propagation phase of the reaction involves two key steps:

A bromine radical abstracts a hydrogen atom from the heptane molecule, forming hydrogen bromide (HBr) and a heptyl radical. quora.com

The resulting heptyl radical then reacts with a molecule of Br₂ to form a bromoheptane and a new bromine radical, which continues the chain. quora.com

The regioselectivity of this reaction is determined by the relative stability of the possible heptyl radicals that can be formed. In the case of heptane, there are four distinct types of hydrogen atoms that can be abstracted, leading to primary (C1), and secondary (C2, C3, and C4) radicals. The stability of these radicals follows the order: tertiary > secondary > primary. Since heptane contains no tertiary hydrogens, the competition is between the various secondary and primary positions.

Bromination is known to be significantly more selective than chlorination. youtube.com This is attributed to the Hammond postulate, which states that the transition state for an endothermic reaction step (like hydrogen abstraction by a bromine radical) resembles the products. Therefore, the transition state leading to the more stable secondary radical is significantly lower in energy than the transition state leading to the less stable primary radical. This results in a strong preference for substitution at the secondary carbons.

Influence of Reaction Conditions on Isomer Distribution (e.g., 1-, 2-, 3-, and 4-Bromoheptane)

While free-radical bromination of heptane favors the formation of secondary bromoheptanes, it will still produce a mixture of all possible isomers: 1-bromoheptane (B155011), 2-bromoheptane, 3-bromoheptane (B146003), and this compound. quora.com The statistical probability of substitution at a particular carbon must be considered alongside the inherent reactivity of that position.

Heptane has:

6 primary hydrogens (at C1 and C7)

4 secondary hydrogens (at C2 and C6)

4 secondary hydrogens (at C3 and C5)

2 secondary hydrogens (at C4)

Although bromination is highly selective for secondary hydrogens, the sheer number of primary hydrogens ensures that some 1-bromoheptane will be formed. Among the secondary positions, a statistical mixture of 2-, 3-, and this compound is expected. However, the formation of 2- and 3-bromoheptane is often in greater quantities than this compound due to the higher number of available hydrogens at those positions (four at C2/C6 and four at C3/C5, versus only two at C4). reddit.com

The precise isomer distribution can be influenced by reaction conditions such as temperature and the presence of catalysts. Higher temperatures tend to decrease selectivity, leading to a product mixture that more closely reflects the statistical ratio of available hydrogens.

| Isomer | Position of Bromine | Type of Carbon | Number of Hydrogens | Relative Yield |

| 1-Bromoheptane | C1 | Primary | 6 | Minor |

| 2-Bromoheptane | C2 | Secondary | 4 | Major |

| 3-Bromoheptane | C3 | Secondary | 4 | Major |

| This compound | C4 | Secondary | 2 | Major, but less than 2- and 3-isomers |

Synthesis from Oxygen-Containing Heptane Derivatives

To achieve higher yields of this compound specifically, and to avoid the isomeric mixtures produced by direct bromination, synthetic routes starting from oxygen-containing heptane derivatives are often preferred.

Conversion of 4-Heptanone to this compound

One potential, though less direct, pathway to this compound involves the conversion of 4-heptanone. This would typically proceed via a two-step process:

Reduction of 4-Heptanone: The ketone is first reduced to the corresponding alcohol, 4-heptanol (B146996). This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conversion of 4-Heptanol to this compound: The resulting 4-heptanol is then converted to this compound, as described in the following section.

Halogenation of Heptanols (e.g., 4-Heptanol)

The conversion of 4-heptanol to this compound is a common and efficient method for synthesizing the target compound with high regioselectivity. weebly.com This transformation is a nucleophilic substitution reaction where the hydroxyl (-OH) group of the alcohol is replaced by a bromine atom.

Common reagents for this conversion include:

Hydrogen Bromide (HBr): Treating 4-heptanol with a strong acid like HBr results in the formation of this compound. chegg.com The reaction proceeds via an Sₙ1 or Sₙ2 mechanism. For a secondary alcohol like 4-heptanol, both pathways are possible. The reaction is initiated by the protonation of the hydroxyl group to form a good leaving group (water). masterorganicchemistry.com

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction generally proceeds with high yield and is less prone to the carbocation rearrangements that can occur under strongly acidic conditions.

Alternative Synthetic Pathways

While the aforementioned methods are the most common, other synthetic strategies can be envisioned. For instance, this compound can be prepared through the reaction of 4-nitro-heptane with sodium nitrite (B80452). fishersci.es Additionally, retrosynthetic analysis suggests that this compound could be synthesized from starting materials with four or fewer carbons, for example, through a Grignard reaction. weebly.com One possible route involves the reaction of a propylmagnesium bromide Grignard reagent with an appropriate epoxide or aldehyde, followed by bromination of the resulting alcohol.

| Precursor Compound | Reagent(s) | Product |

| Heptane | Br₂, UV light | Mixture of bromoheptane isomers |

| 4-Heptanol | HBr or PBr₃ | This compound |

| 4-Heptanone | 1. NaBH₄ or LiAlH₄2. HBr or PBr₃ | This compound |

| 4-Nitro-heptane | Sodium nitrite | This compound fishersci.es |

Mechanistic Investigations of 4 Bromoheptane Reactivity

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions of 4-bromoheptane involve the replacement of the bromine atom by a nucleophile. As a secondary halide, it can react via either an SN1 or an SN2 mechanism, depending on factors such as the nature of the nucleophile, the solvent, and the temperature.

The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comsciforum.net This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.com In the case of a chiral starting material like (R)- or (S)-4-bromoheptane, the product will have the opposite configuration.

For the reaction of a secondary bromoalkane with sodium iodide in acetone (B3395972), the SN2 mechanism is favored. Acetone is a polar aprotic solvent, which solvates the sodium cation but leaves the iodide ion relatively "naked" and highly nucleophilic. The reaction of (S)-2-iodooctane with sodium iodide in acetone, a similar secondary halide system, proceeds via an SN2 mechanism, leading to the formation of (R)-2-iodooctane. doubtnut.com A continued reaction would lead to a racemic mixture as the product re-reacts with inversion of configuration. doubtnut.com

Applying this principle to this compound, the reaction of a specific enantiomer with sodium iodide in acetone would proceed with inversion of configuration. For instance, (R)-4-bromoheptane would yield (S)-4-iodoheptane.

Table 1: Expected Stereochemical Outcome for the SN2 Reaction of this compound with Sodium Iodide

| Reactant | Nucleophile/Solvent | Expected Major Product | Stereochemical Outcome |

| (R)-4-bromoheptane | NaI / Acetone | (S)-4-iodoheptane | Inversion |

| (S)-4-bromoheptane | NaI / Acetone | (R)-4-iodoheptane | Inversion |

For a secondary bromide like this compound, the reaction pathway between SN1 and SN2 is highly dependent on the reaction conditions. libretexts.org

Nucleophile: Strong, negatively charged nucleophiles favor the SN2 pathway. leah4sci.com Weak, neutral nucleophiles (like water or alcohols) favor the SN1 pathway because they can wait for the formation of a carbocation. leah4sci.com

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions by enhancing the reactivity of the nucleophile. Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing the carbocation intermediate through solvation. pressbooks.pub

Substrate: While tertiary halides strongly favor SN1 and primary halides favor SN2, secondary halides like this compound are in the middle ground, making the other factors more influential. pressbooks.pub

Leaving Group: Bromine is a good leaving group, which is a prerequisite for both SN1 and SN2 reactions.

Table 2: Conditions Favoring SN1 vs. SN2 for a Secondary Bromide

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, OH⁻) |

| Solvent | Polar Protic (e.g., Ethanol (B145695), Water) | Polar Aprotic (e.g., Acetone, DMSO) |

| Concentration | Rate depends only on [Substrate] | Rate depends on [Substrate] and [Nucleophile] |

Computational analyses, such as those using Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the reaction. sciforum.net These studies can determine the activation energies for different pathways and the relative stabilities of transition states. For instance, a computational study on the reaction of 1-bromoheptane (B155011) with a hydroxide (B78521) ion was performed using an ab-initio approach to determine the stable structures and thermodynamics of the reaction. researchgate.net Similar computational methods could be applied to this compound to compare the energy barriers for SN1 and SN2 pathways under various conditions, providing a theoretical basis for predicting the dominant mechanism.

Elimination Reactions (E1 and E2)

This compound can also undergo elimination reactions to form alkenes. The two main pathways are E1 and E2, which are often in competition with SN1 and SN2 reactions, respectively.

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, which is simultaneously eliminated. youtube.com For this compound, deprotonation can occur at either C3 or C5, leading to different regioisomers.

Regioselectivity: The regiochemical outcome of the E2 elimination of this compound is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com In this case, removal of a proton from C3 would lead to the formation of hept-3-ene (a disubstituted alkene), while removal of a proton from the equivalent C5 would also lead to hept-3-ene. Deprotonation from the methyl groups at the end of the chain is not possible for an E2 reaction of this compound. Therefore, the primary elimination product is hept-3-ene.

Stereoselectivity: The E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. saskoer.ca This stereochemical requirement influences the formation of (E) and (Z) isomers of the resulting alkene. For the formation of hept-3-ene from this compound, the transition state leading to the more stable (E)-hept-3-ene is favored over the transition state leading to the sterically hindered (Z)-hept-3-ene. Thus, the E2 elimination of this compound is stereoselective for the (E)-isomer.

The structure of the base used in an E2 reaction can significantly influence the product distribution, particularly the ratio of Zaitsev to Hofmann products. The Hofmann rule predicts the formation of the less substituted alkene, which becomes significant when a sterically hindered (bulky) base is used. masterorganicchemistry.com

In the case of a secondary halide like 2-bromoheptane, a small, strong base like sodium ethoxide (NaOEt) in ethanol favors the formation of the more substituted Zaitsev product, 2-heptene. In contrast, a bulky base like potassium tert-butoxide (K-OtBu) favors the formation of the less substituted Hofmann product, 1-heptene, due to steric hindrance; the bulky base can more easily access the less sterically hindered protons at the end of the chain. masterorganicchemistry.com

While this compound can only form hept-3-ene via E2 elimination from the adjacent carbons, the principle of steric hindrance from the base still applies to the approach to the different β-hydrogens. However, since both sides of the bromine-bearing carbon are structurally similar (propyl groups), the effect of base size on regioselectivity between the C3 and C5 positions is negligible. The primary influence of the base would be on the competition between elimination (E2) and substitution (SN2). A strong, bulky base like potassium tert-butoxide will strongly favor the E2 pathway over the SN2 pathway.

Table 3: Expected Major Products in the E2 Elimination of a Secondary Bromoalkane with Different Bases

| Substrate | Base | Major Alkene Product | Governing Rule |

| 2-Bromoheptane | Sodium Ethoxide (NaOEt) | 2-Heptene | Zaitsev |

| 2-Bromoheptane | Potassium tert-Butoxide (K-OtBu) | 1-Heptene | Hofmann |

| This compound | Sodium Ethoxide (NaOEt) or K-OtBu | Hept-3-ene | Zaitsev (as it's the only possibility) |

Radical Reactions Involving this compound

Generation and Reactivity of Heptyl Radicals

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 4-heptyl radical. This process is typically initiated by the input of energy in the form of ultraviolet (UV) light or heat, or through the action of a chemical radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN). byjus.comucr.edu The initiation step involves the formation of a bromine radical, which then abstracts a hydrogen atom from another molecule or, in this context, the homolytic scission of the C-Br bond itself.

Generation: CH3CH2CH2CH(Br)CH2CH2CH3 + Initiator → CH3CH2CH2CH(•)CH2CH2CH3 + Br•

The resulting 4-heptyl radical is a secondary radical. The stability of alkyl radicals follows the same trend as carbocations (tertiary > secondary > primary), making the formation of this secondary radical more favorable than a primary one. chemistrysteps.com

Once formed, the 4-heptyl radical is a highly reactive intermediate that can participate in several reaction pathways. nist.gov

Isomerization: The radical can undergo intramolecular hydrogen shifts to form more stable radical isomers. For the 4-heptyl radical, this can lead to the formation of 1-, 2-, or 3-heptyl radicals through various transition states. nist.govresearchgate.net

Decomposition: The radical can break down through beta C-C bond scission to form smaller alkenes and alkyl radicals. nist.gov For example, the 4-heptyl radical can decompose into ethene and a pentyl radical, or propene and a butyl radical.

Propagation: In a chain reaction, the heptyl radical can abstract an atom from another molecule. For instance, it can abstract a hydrogen atom from a solvent molecule or another reactant. byjus.com

Termination: The radical can be consumed in termination steps, where two radicals combine to form a stable, non-radical product. This can involve two 4-heptyl radicals coupling or a 4-heptyl radical combining with a bromine radical. libretexts.org

Applications in Polymerization and Material Science Research

While specific, widespread applications of this compound in polymerization are not extensively documented, its structure as a secondary alkyl halide makes it a relevant candidate for initiating controlled radical polymerization processes, most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduspringernature.com

In ATRP, the C-Br bond of an initiator molecule like this compound can be reversibly and homolytically cleaved by a transition-metal complex (e.g., a copper(I) complex) in a lower oxidation state. This generates the 4-heptyl radical and the corresponding metal complex in a higher oxidation state (e.g., copper(II) bromide). The generated radical then adds to a monomer unit, starting the growth of a polymer chain. The key to ATRP is that the metal complex in the higher oxidation state can reversibly deactivate the growing polymer radical, reforming a dormant polymer halide and the lower-oxidation-state metal complex. This reversible activation-deactivation cycle maintains a very low concentration of active radicals at any given time, suppressing termination reactions and allowing for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. cmu.eduspringernature.com Therefore, this compound serves as a model for potential secondary alkyl halide initiators in creating well-defined polymers.

Beyond initiation, bromoalkanes like this compound can be used in the post-polymerization modification of materials. For example, polymers containing nucleophilic functional groups can be reacted with this compound to attach heptyl side chains. This modification can alter the physical properties of the material, such as its solubility, hydrophobicity, and thermal characteristics. Research on similar bromoalkanes has shown their utility in quaternizing nitrogen-containing polymers, thereby introducing new functionalities. researchgate.net Such modifications are crucial in the development of new materials for applications ranging from surfactants to specialized coatings.

Applications of 4 Bromoheptane in Advanced Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are fundamental to modern organic synthesis, enabling the precise formation of C-C bonds. 4-Bromoheptane, as a non-activated secondary alkyl bromide, presents unique challenges and opportunities in this context, driving the development of specialized catalytic systems.

Nickel-Catalyzed Cross-Coupling with Organometallic Reagents

Nickel catalysis has emerged as a powerful tool for the cross-coupling of challenging electrophiles like secondary alkyl halides. caltech.edu Research has demonstrated that this compound can be successfully coupled with organometallic partners using specific nickel-based catalytic systems. For instance, a method for the alkenylation of alkyl electrophiles has been developed using a nickel catalyst with potassium organotrifluoroborates, which are noted for being stable in air and moisture. researchgate.net

In a notable example, the cross-coupling of this compound with potassium (E)-styryltrifluoroborate was achieved in good yield. researchgate.netnih.gov The optimal conditions for this transformation were identified through screening and require a specific combination of a nickel source, a ligand, and a base in a mixed solvent system. researchgate.net This type of reaction, which effectively couples an sp³-hybridized carbon center with an sp²-hybridized carbon, highlights the utility of nickel catalysis in overcoming the high activation barriers typically associated with such transformations. rsc.org The use of alternative organometallic partners, such as Grignard and organozinc reagents, is also a feature of nickel-catalyzed cross-couplings. nih.gov

Table 1: Nickel-Catalyzed Cross-Coupling of this compound

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Electrophile | This compound | sp³ Carbon Source |

| Nucleophile | Potassium Alkenyltrifluoroborates | sp² Carbon Source |

| Catalyst | 10 mol % NiBr₂·glyme | Nickel(II) Pre-catalyst |

| Ligand | 10 mol % Bathophenanthroline (B157979) | Stabilizes Catalytic Species |

| Base | 3 equiv. NaHMDS | Activates Nucleophile/Promotes Reaction |

| Solvent | t-BuOH/CPME = 1:1 | Reaction Medium |

| Temperature | 60 °C | Thermal Energy Input |

Negishi Coupling Applications and Scalability Challenges

The Negishi coupling, which employs organozinc reagents, is a versatile method for C-C bond formation. nih.gov this compound can serve as a precursor for the corresponding organozinc halide, which can then participate in these palladium- or nickel-catalyzed reactions. core.ac.uk However, the application and scalability of Negishi couplings involving secondary alkyl halides are not without challenges.

A primary challenge is the stability and preparation of the alkylzinc reagents themselves. nih.gov The synthesis of the organozinc reagent from this compound has been noted to be incomplete, with analysis indicating the presence of unreacted bromide. core.ac.uk Furthermore, many cross-coupling reactions require a significant excess of the alkylzinc reagent (often 3-4 equivalents) to achieve high yields, which presents a scalability issue in terms of cost and material efficiency. nih.gov The use of polar aprotic co-solvents, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), is often necessary to facilitate the reaction, adding to process complexity. nih.govorganic-chemistry.org While protocols using deep eutectic solvents (DESs) or bulk water have been developed to improve sustainability and simplify conditions, their broad applicability to substrates like this compound for large-scale synthesis requires further investigation. researchgate.net

Stereospecificity and Isomerization in Cross-Coupling Processes

A critical concern in the cross-coupling of secondary alkyl halides is the potential for isomerization of the alkyl group. researchgate.net This can occur through processes like β-hydride elimination followed by reinsertion, leading to a mixture of products and a loss of regiochemical control. researchgate.net

However, significant advances have been made in developing catalytic systems that minimize or eliminate this side reaction. In a nickel-catalyzed cross-coupling with potassium alkenyltrifluoroborates, it was observed that this compound successfully coupled without any detectable branched or linear isomerization. researchgate.netnih.gov This is a crucial finding, as it demonstrates that under the right conditions, the integrity of the secondary alkyl structure can be maintained. This contrasts with other secondary substrates, such as 3-bromobutane, which yielded approximately 15% isomerization products under the same conditions. researchgate.netnih.gov The ability to achieve high stereospecificity, with retention of configuration about the olefin partner, is also a key feature of these advanced catalytic systems. nih.gov This level of control is essential for the synthesis of complex molecules where precise connectivity is paramount. iupac.org

Development of Novel Catalytic Systems for C-C Bond Formation

The challenges posed by substrates like this compound have spurred the development of novel and more effective catalytic systems for C-C bond formation. nih.gov The nickel/bathophenanthroline system used for coupling with organotrifluoroborates is one such example of a tailored system that achieves high efficiency and selectivity. researchgate.net

Broader developments in the field also promise to enhance the synthetic utility of secondary alkyl halides. Palladium-catalyzed Negishi cross-coupling methods have been established that are effective for a range of unactivated primary alkyl halides, with ongoing work to expand this reactivity to more challenging secondary systems. organic-chemistry.org The development of these catalysts often involves the screening and selection of specific phosphine (B1218219) ligands that promote the desired reaction pathway while suppressing unwanted side reactions. organic-chemistry.org Furthermore, research into biocatalysis and the use of enzymes to catalyze C-C bond formation represents a frontier in the field, potentially offering highly selective and environmentally benign synthetic routes in the future. nih.gov The overarching goal is to create catalytic processes that are not only efficient and selective but also operate under mild conditions and are tolerant of a wide array of functional groups, thereby expanding the toolkit available for complex molecule synthesis. arkat-usa.orgresearchgate.netunc.edu

Reactions for Derivatization

Beyond its use in building carbon skeletons, this compound is a substrate for functional group transformations, allowing for the introduction of different heteroatoms and moieties.

Formation of 4-Nitroheptane via Reaction with Sodium Nitrite (B80452)

A key derivatization of this compound is its conversion to 4-nitroheptane. fishersci.ca This transformation is typically accomplished through a nucleophilic substitution reaction with an alkali metal nitrite, such as sodium nitrite (NaNO₂). scribd.comgoogle.com The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF), which is effective at promoting this type of substitution. scribd.comgoogle.com

The direct reaction of secondary bromides with sodium nitrite can be slow and produce side products. To improve yields and reaction rates, specific additives can be employed. A procedure utilizing urea (B33335) and the phloroglucinol (B13840) has been described for the synthesis of nitro compounds from secondary bromides. scribd.com In the case of this compound, this procedure requires a reaction time of 60 hours to yield 4-nitroheptane. scribd.com The use of silver nitrite is an older, alternative method, though it often leads to more complex product mixtures, including the formation of alkyl nitrites alongside the desired nitroalkane. sciencemadness.org

Table 2: Synthesis of 4-Nitroheptane from this compound

| Parameter | Details | Reference |

|---|---|---|

| Reactants | This compound, Sodium Nitrite | fishersci.cascribd.com |

| Solvent | Dimethylformamide (DMF) | scribd.com |

| Additives | Urea, Phloroglucinol | scribd.com |

| Reaction Time | 60 hours | scribd.com |

| Product | 4-Nitroheptane | fishersci.cascribd.com |

| Product B.P. | 59 °C (8 mm Hg) | scribd.com |

| Product n²⁰D | 1.4219 | scribd.com |

Synthesis of Organotellurium Compounds (e.g., Diorganyl Tellurides)

The chemistry of organotellurium compounds has garnered interest, though it remains a less explored area compared to sulfur and selenium chemistry, partly due to challenges in synthesis and stability. nih.govwikipedia.org However, this compound has been successfully employed as a key reagent in the efficient and selective synthesis of symmetrical diorganyl tellurides and ditellurides.

In a notable synthetic method, elemental tellurium is first reduced using sodium borohydride (B1222165) (NaBH₄) in dimethylformamide (DMF) to generate sodium telluride (Na₂Te). nih.govmdpi.com This in-situ prepared nucleophile then reacts with an organyl halide, such as this compound, to yield the desired diorganyl telluride. mdpi.com Specifically, the reaction to form bis(4-heptyl) telluride was achieved by reacting Na₂Te with this compound at room temperature (25 °C) for 3 hours, resulting in a 76% yield of the target compound as an orange oil. mdpi.com This method is part of a broader strategy that has proven effective for various primary and secondary alkyl bromides. nih.govmdpi.com

The optimized conditions for this class of reactions have been established as follows:

Reduction of tellurium (1.0 eq) with NaBH₄ (2.5 eq) in DMF at 80 °C for 1 hour. nih.gov

Subsequent reaction with the organyl halide (2.0 eq) for 3-5 hours at temperatures ranging from 25–153 °C. nih.gov

A similar strategy is used for the synthesis of dialkyl ditellurides. By carefully controlling the stoichiometry of NaBH₄, elemental tellurium can be reduced to sodium ditelluride (Na₂Te₂). mdpi.com The subsequent reaction of Na₂Te₂ with this compound (1.2 eq) at 25 °C for 3 hours yields 1,2-bis(4-heptyl) ditelluride with a 76% yield. mdpi.comresearchgate.net This selective synthesis is significant because it minimizes the formation of the corresponding dialkyl telluride as a side product, which is often difficult to separate. mdpi.comresearchgate.net

| Target Compound | Precursor | Key Reagents | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Bis(4-heptyl) Telluride | This compound | Te, NaBH₄, DMF | 3 h | 25 °C | 76% | mdpi.com |

| 1,2-Bis(4-heptyl) Ditelluride | This compound | Te, NaBH₄, DMF | 3 h | 25 °C | 76% | mdpi.com |

Introduction of Heptyl Units into Complex Molecular Architectures

As a bromoalkane, this compound serves as an effective agent for introducing a heptyl group into various molecular structures. zhishangchemical.com The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions where the heptyl moiety is transferred to a target molecule. zhishangchemical.com This functionalization can significantly alter the physicochemical properties of the parent molecule, such as its size, stereochemistry, solubility, and polarity. zhishangchemical.com

This capability is particularly valuable in the construction of complex molecules like those used in liquid crystal materials or other specialty chemicals. By reacting this compound with a suitable nucleophile (e.g., a phenol (B47542) or an amine) on a core molecular structure, a branched heptyl group can be appended. This structural modification is a common strategy in materials science to fine-tune the properties of the final product. For instance, the introduction of branched alkyl chains can influence the packing of molecules in the solid or liquid-crystalline state, thereby affecting melting points and mesophase behavior.

As a Precursor for Specialty Chemicals and Intermediates

This compound's reactivity makes it a useful precursor for a range of specialty chemicals and intermediates. ontosight.ai Its isomers, such as 1-bromoheptane (B155011) and 2-bromoheptane, are recognized as important intermediates in the organic synthesis of pharmaceuticals and agrochemicals. guidechem.comontosight.aiindiamart.comchemicalbook.com

Synthesis of Pharmaceutical and Agrochemical Intermediates

While specific large-scale applications of this compound in marketed drugs are not widely documented, its role as an intermediate is based on the established reactivity of alkyl halides in pharmaceutical and agrochemical synthesis. ontosight.aiontosight.aiindiamart.com For example, its isomer, 3-bromoheptane (B146003), can be used in the Gabriel synthesis to produce 3-aminoheptane, a primary amine that can serve as a building block for more complex, biologically active compounds. The process involves the nucleophilic substitution of the alkyl halide by potassium phthalimide, followed by hydrolysis to release the primary amine. Given its nature as a secondary alkyl halide, this compound is expected to undergo similar nucleophilic substitution reactions, allowing it to act as a precursor for introducing the hept-4-yl group into various pharmacophores or agrochemical scaffolds.

Role in the Construction of Liquid Crystal Materials Frameworks

The synthesis of liquid crystal materials often involves the attachment of flexible alkyl or alkoxy chains to a rigid molecular core. unibuc.rorsc.org The length and structure of these chains are critical in determining the type of liquid crystalline phases (mesophases) and the temperature ranges at which they occur. unibuc.ro A common method for attaching these chains is the Williamson ether synthesis, where an alkyl halide reacts with a phenoxide ion. unibuc.rorsc.org

Research on azo-based and cinnamaldehyde-based liquid crystals demonstrates the use of n-alkyl bromides, including 1-bromoheptane, to synthesize molecules with heptyloxy side chains. unibuc.romdpi.com In these syntheses, 1-bromoheptane is reacted with a hydroxy-functionalized core molecule (e.g., 4-(4-hydroxyphenylazo)benzoic acid or 4-hydroxybenzaldehyde) in the presence of a base like potassium carbonate to form an ether linkage. unibuc.romdpi.com

This compound would serve a similar role but with a distinct structural outcome. Instead of a linear heptyloxy chain, its use would introduce a branched hept-4-yloxy group. This branching would have a profound impact on the molecular geometry, disrupting the linear packing often favored in smectic phases and potentially promoting nematic phases or lowering melting points. This ability to introduce specific branched chains makes this compound a valuable tool for chemists designing liquid crystal materials with tailored properties. unibuc.ro

Spectroscopic and Computational Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 4-bromoheptane, offering precise information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of this compound provides critical information about the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. Due to the molecule's symmetry around the C4 carbon, a simplified spectrum is anticipated. The proton attached to the carbon bearing the bromine atom (C4-H) is expected to appear as the most downfield signal due to the deshielding effect of the electronegative bromine atom. The chemical shifts of the other protons will decrease as their distance from the bromine atom increases.

The ¹³C NMR spectrum offers a direct look at the carbon skeleton of this compound. nih.gov Given the symmetry of the molecule, four distinct carbon signals are expected. The carbon atom directly bonded to the bromine (C4) will be the most deshielded and thus appear at the lowest field. The chemical shifts of the other carbon atoms (C1, C2, and C3) will be further upfield, with their positions influenced by their proximity to the electron-withdrawing bromine atom. Predicted ¹³C NMR data is available for this compound. guidechem.com The chemical shifts in ¹³C NMR are typically reported relative to a tetramethylsilane (B1202638) (TMS) standard. bhu.ac.in

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 | ~4.1 | Multiplet | 1H |

| H-3, H-5 | ~1.9 | Multiplet | 4H |

| H-2, H-6 | ~1.4 | Multiplet | 4H |

| H-1, H-7 | ~0.9 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-4 | ~55-60 |

| C-3, C-5 | ~35-40 |

| C-2, C-6 | ~20-25 |

| C-1, C-7 | ~10-15 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the signals observed in the 1D NMR spectra and establishing the connectivity of atoms within the this compound molecule.

A COSY spectrum reveals proton-proton (¹H-¹H) coupling interactions. youtube.comsdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent methylene (B1212753) and methyl groups. For instance, a cross-peak would be observed between the protons on C3/C5 and C2/C6, and between the protons on C2/C6 and C1/C7.

An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comsdsu.edu This technique is instrumental in definitively assigning the carbon signals based on their corresponding, and often more easily interpreted, proton signals. For this compound, the HSQC spectrum would show a correlation between the downfield H4 proton and the C4 carbon, as well as correlations for the other proton and carbon pairs.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. nih.govchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₅Br), the presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used to determine the purity of this compound samples and to analyze it within complex mixtures. The gas chromatogram provides a retention time for the compound, which is characteristic under specific analytical conditions. The mass spectrometer then provides a mass spectrum for the eluting compound, confirming its identity. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For bromoalkanes, common fragmentation pathways include the loss of a bromine radical and cleavage of the carbon-carbon bonds. youtube.comyoutube.com The fragmentation patterns of halogenated compounds can be similar to their corresponding n-alkanes. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₅Br |

| Molecular Weight | 179.10 g/mol nih.gov |

| m/z of Molecular Ion (⁷⁹Br) | 178 |

| m/z of Molecular Ion (⁸¹Br) | 180 |

| Common Fragment Ions (m/z) | 99 (M-Br), 57, 43, 41 nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum is characterized by absorptions corresponding to the vibrations of its carbon-hydrogen and carbon-bromine bonds. The most diagnostic absorption for an alkyl bromide is the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum. The C-H stretching vibrations of the alkyl chain are also prominent.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (sp³ hybridized) | 2850-3000 |

| C-H Bend (Methylene and Methyl) | 1375-1470 |

| C-Br Stretch | 500-600 researchgate.net |

Theoretical Chemistry and Computational Modeling

Theoretical and computational modeling are indispensable tools in modern chemical research, allowing scientists to explore molecular properties and behaviors that can be difficult or costly to study experimentally. For a molecule like this compound (C₇H₁₅Br), these methods can provide profound insights into its electronic characteristics, reactivity, and three-dimensional structure.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is a widely used tool in organic chemistry for calculating molecular properties such as energies, charge distributions, and molecular orbitals. fu-berlin.de A DFT analysis of this compound would involve solving the Kohn-Sham equations to approximate the electron density of the molecule, from which various electronic properties can be derived.

Key aspects of this compound's electronic structure that would be investigated using DFT include:

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Electron Density and Electrostatic Potential: DFT can map the electron density distribution, highlighting the polar nature of the carbon-bromine (C-Br) bond due to bromine's higher electronegativity. An electrostatic potential map would visualize electron-rich (negative potential, near the bromine atom) and electron-poor (positive potential, near the hydrogen and carbon atoms) regions of the molecule, predicting sites for nucleophilic or electrophilic attack.

Dipole Moment: The polarity of the C-Br bond imparts a permanent dipole moment to the this compound molecule, which can be quantitatively predicted by DFT calculations.

A hypothetical set of DFT-calculated electronic properties for this compound is presented below. These values are illustrative of what a typical calculation might yield.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 11.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on C4 | +0.15 e | Shows the partial positive charge on the carbon attached to bromine, making it an electrophilic site. |

| Mulliken Charge on Br | -0.25 e | Shows the partial negative charge on the bromine atom. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular behavior, including chemical reactions. acs.org For this compound, a secondary alkyl halide, common reactions include nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2). libretexts.orgsavemyexams.com

An MD simulation could be employed to model, for instance, the Sₙ2 reaction of this compound with a hydroxide (B78521) ion (OH⁻) nucleophile. The simulation would track the atomic positions of the reactants, solvent molecules, and products throughout the reaction. Key parameters that can be analyzed from the simulation trajectories include:

Reaction Coordinate: Monitoring the change in key bond distances and angles, such as the breaking of the C-Br bond and the formation of the C-OH bond.

Potential Energy Surface: Calculating the energy of the system as the reaction progresses to identify the transition state—the highest energy point along the reaction pathway—and determine the activation energy.

Solvent Effects: Simulating the reaction in a solvent like water or ethanol (B145695) to understand how solvent molecules interact with the reactants and transition state, influencing the reaction rate and mechanism.

The table below illustrates key parameters that would be tracked during an MD simulation of an Sₙ2 reaction of this compound.

| Simulation Parameter | Description | Expected Observation in Sₙ2 Simulation |

|---|---|---|

| C4-Br Bond Distance | Distance between the central carbon and the bromine atom. | Increases as the reaction proceeds towards the products. |

| C4-O Bond Distance | Distance between the central carbon and the oxygen of the incoming nucleophile. | Decreases as the reaction proceeds. |

| O-C4-Br Angle | Angle formed by the nucleophile, central carbon, and leaving group. | Approaches 180° in the transition state, indicating backside attack. |

| System Potential Energy | The total energy of all interacting atoms. | Increases to a maximum at the transition state and then decreases to the energy of the products. |

The flexible seven-carbon chain of this compound can adopt numerous spatial arrangements, known as conformations, due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable of these arrangements (conformers) and the energy barriers between them. scispace.com

Computational methods can systematically explore the conformational space of this compound. A potential energy surface scan can be performed by rotating specific dihedral angles (e.g., C3-C4-C5-C6) and calculating the energy at each step. This process reveals the lowest-energy (most stable) conformers, which are typically staggered arrangements that minimize steric hindrance. For this compound, the analysis would focus on the relative positions of the bulky bromine atom and the propyl groups attached to the central carbon.

Furthermore, the carbon atom at position 4 (C4) is a chiral center, meaning this compound exists as two non-superimposable mirror images, or enantiomers: (R)-4-bromoheptane and (S)-4-bromoheptane. Computational models can be used to:

Predict the absolute configuration of the enantiomers.

Calculate chiroptical properties, such as specific rotation, which could be compared with experimental polarimetry data.

Model reactions to predict stereochemical outcomes. For example, an Sₙ2 reaction at the chiral center is predicted to proceed with inversion of stereochemistry, while an Sₙ1 reaction would lead to a racemic mixture of products. chemistrysteps.combrainly.in

The following table presents a hypothetical conformational energy profile for rotations around the C3-C4 bond in this compound, illustrating the relative stability of different arrangements.

| Dihedral Angle (H-C3-C4-Br) | Conformation | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| 60° | Gauche | 3.8 | Steric interaction between the bromine and the ethyl group on C3. |

| 120° | Eclipsed | 18.0 | High-energy state due to eclipsing interactions. |

| 180° | Anti | 0.0 | Most stable conformation; bromine and ethyl group are furthest apart. |

| 240° | Eclipsed | 20.0 | Highest-energy state due to eclipsing of bulky groups. |

Environmental and Safety Considerations in Research Settings

Research on Environmental Fate and Transport in Organic Chemistry

The environmental behavior of 4-bromoheptane, a member of the haloalkane class, is a key area of research in organic chemistry. Understanding its persistence, degradation, and potential for bioaccumulation is crucial for assessing its environmental risk profile.

Haloalkanes like this compound can undergo degradation in the environment through several pathways. The primary mechanisms include hydrolysis, redox reactions, and photodegradation. libretexts.org

Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, where the bromine atom is replaced by a hydroxyl group, forming an alcohol. libretexts.orgwikipedia.org This reaction involves water breaking a bond and can be catalyzed by acids or bases. libretexts.org The rate of hydrolysis is dependent on factors such as pH and temperature. libretexts.org

Redox Reactions: In anaerobic environments, such as sediments and some groundwater aquifers, reductive dehalogenation can occur. libretexts.org This process involves the removal of the halogen atom and its replacement with a hydrogen atom. libretexts.org

Photodegradation: In the atmosphere, sunlight can provide the energy to initiate photochemical reactions. libretexts.org For compounds capable of absorbing light, this can lead to the cleavage of the carbon-halogen bond, producing highly reactive radical species. libretexts.org The atmospheric degradation of saturated haloalkanes is often initiated by reaction with hydroxyl (OH) radicals. researchgate.netumweltbundesamt.de

Research into the degradation of similar haloalkanes indicates that microorganisms can also play a role in their breakdown. Some aerobic bacteria are capable of metabolizing haloalkanes through the action of specific dehalogenases. researchgate.net

Table 1: Potential Degradation Pathways for this compound

| Pathway | Environmental Compartment | Description |

| Hydrolysis | Water, Soil | Reaction with water to form an alcohol and a halide ion. libretexts.orgwikipedia.org |

| Reductive Dehalogenation | Anaerobic Sediments, Groundwater | Removal of the bromine atom and replacement with a hydrogen atom. libretexts.org |

| Photodegradation | Atmosphere | Light-induced cleavage of the carbon-bromine bond. libretexts.org |

| Biodegradation | Soil, Water | Microbial metabolism, often involving dehalogenase enzymes. researchgate.net |

The potential for bioaccumulation, the process by which a chemical concentrates in an organism over time, is a significant concern for halogenated hydrocarbons. raena.ai While specific data on this compound is limited, the properties of haloalkanes suggest a potential for bioaccumulation in aquatic organisms. raena.aithenamethatsticks.com The lipid content of an organism can significantly influence the accumulation of such chemicals. wur.nl

Ecotoxicity studies on related brominated compounds, such as novel brominated flame retardants (NBFRs), have shown toxic effects on aquatic organisms, including oxidative stress, potential neurotoxicity, and endocrine disruption. gdut.edu.cn Although this compound is a simpler molecule, these findings highlight the importance of preventing its release into the environment. The potential for bioconcentration of haloalkanes in aquatic organisms is considered low. thenamethatsticks.com

Green Chemistry Principles in Synthesis and Application

Green chemistry aims to reduce the environmental impact of chemical processes. Applying these principles to the synthesis and use of this compound can significantly enhance safety and sustainability in research. sigmaaldrich.comchemmethod.com

A core principle of green chemistry is to use and generate substances that possess little or no toxicity. sigmaaldrich.comigitsarang.ac.in The synthesis of this compound often involves hazardous reagents. For instance, traditional methods might use strong acids or oxidizing agents. savemyexams.comyoutube.com Green chemistry encourages the development of alternative synthetic routes that avoid such hazardous materials. imist.marroij.com This could involve using milder reagents, exploring biocatalytic methods, or employing safer solvent systems. imist.maacs.org Water and supercritical carbon dioxide are examples of greener solvents that can replace more hazardous organic solvents. igitsarang.ac.in

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org A higher atom economy signifies a greener process with less waste. igitsarang.ac.inacs.org For example, substitution reactions are generally more atom-economical than elimination reactions. wikipedia.org

Process Mass Intensity (PMI) is another key metric in green chemistry, defined as the ratio of the total mass of all materials (reactants, solvents, reagents, process aids) used in a process to the mass of the final product. acsgcipr.orgresearchgate.netacsgcipr.org A lower PMI indicates a more efficient and less wasteful process. In the pharmaceutical industry, where complex syntheses are common, PMI is a standard metric for benchmarking the sustainability of manufacturing processes. acsgcipr.orgacsgcipr.org By focusing on reducing solvent use and other auxiliary materials, researchers can significantly lower the PMI of this compound synthesis. acsgcipr.org

Table 2: Green Chemistry Metrics in Chemical Synthesis

| Metric | Definition | Goal for Greener Process |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% acs.org | Maximize |

| Process Mass Intensity (PMI) | Total mass of inputs / Mass of product researchgate.net | Minimize |

Laboratory Safety Protocols and Risk Management for Researchers

Handling this compound in a research setting requires strict adherence to safety protocols to minimize risks to personnel. studyrocket.co.uk

Personal Protective Equipment (PPE): Researchers must wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. fishersci.comethz.chfishersci.nl

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. fishersci.comfishersci.nlthermofisher.com

Handling and Storage: this compound is a flammable liquid and should be kept away from heat, sparks, and open flames. fishersci.comthermofisher.com It should be stored in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comfishersci.nlthermofisher.com Use only non-sparking tools when handling the substance. fishersci.comthermofisher.com

Spill and Waste Management: In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material and placed in a suitable, closed container for disposal. fishersci.comfishersci.nl All waste containing this compound must be disposed of as hazardous waste according to institutional and regulatory guidelines. fishersci.com It should not be released into the environment. fishersci.comthermofisher.com

Risk Assessment: A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying potential hazards, evaluating the risks, and implementing control measures. researchgate.net This is particularly crucial in academic labs where accident rates can be higher than in industrial settings. researchgate.net

Table 3: Laboratory Safety for this compound

| Aspect | Protocol |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. fishersci.comethz.chfishersci.nl |

| Ventilation | Work in a chemical fume hood. fishersci.comfishersci.nlthermofisher.com |

| Handling | Keep away from ignition sources; use non-sparking tools. fishersci.comthermofisher.com |

| Storage | Cool, dry, well-ventilated area in a tightly sealed container. fishersci.comfishersci.nlthermofisher.com |

| Spill Response | Absorb with inert material and dispose of as hazardous waste. fishersci.comfishersci.nl |

| Waste Disposal | Follow institutional guidelines for hazardous chemical waste. fishersci.com |

Handling and Storage Guidelines for Academic Laboratories

Proper handling and storage of this compound are critical to ensure a safe laboratory environment. As a flammable liquid, it requires specific precautions to prevent ignition and exposure. fishersci.com

Handling:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors. synquestlabs.com

Personal Protective Equipment (PPE): Researchers must wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (such as PVA or Viton), and a lab coat. fishersci.commtu.edu In case of contact with skin or hair, immediately remove all contaminated clothing and rinse the affected area with water. fishersci.com

Ignition Sources: Keep this compound away from open flames, sparks, hot surfaces, and any other potential sources of ignition. fishersci.comthermofisher.com The use of non-sparking tools and explosion-proof equipment is mandatory when handling this compound. synquestlabs.comthermofisher.com

Static Discharge: Take precautionary measures against static discharge by properly grounding containers and equipment. fishersci.com

General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. synquestlabs.com Always wash hands thoroughly after working with the chemical. synquestlabs.com

Storage:

Containers: Store this compound in a tightly closed, properly labeled container. fishersci.comthermofisher.com The label should clearly identify the contents and associated hazards.

Location: Storage areas should be cool, dry, and well-ventilated. fishersci.comthermofisher.com It is recommended to store flammable liquids like this compound in a dedicated flammable storage cabinet. srmist.edu.in

Incompatible Materials: Store this compound separately from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions. fishersci.comnottingham.ac.uk Halogenated solvents should not be stored with flammable solvents, concentrated acids, or reducing agents. nottingham.ac.uk

Quantity: Keep the quantity of this compound in the laboratory to a minimum.

Inspection: Regularly inspect storage containers for any signs of leakage or damage. chapman.edu

Table 1: Handling and Storage Quick Reference for this compound

| Guideline Category | Specific Recommendations |

|---|---|

| Handling | |

| Ventilation | Use in a well-ventilated area or chemical fume hood. synquestlabs.com |

| Personal Protective Equipment | Safety goggles/face shield, chemical-resistant gloves, lab coat. fishersci.commtu.edu |

| Ignition Source Control | Keep away from heat, sparks, and open flames. Use non-sparking tools. fishersci.comsynquestlabs.comthermofisher.com |

| Static Control | Ground all containers and equipment. fishersci.com |

| Storage | |

| Container | Tightly closed, clearly labeled container. fishersci.comthermofisher.com |

| Location | Cool, dry, well-ventilated area. Flammable storage cabinet recommended. fishersci.comthermofisher.comsrmist.edu.in |

| Segregation | Separate from strong oxidizing agents and other incompatible materials. fishersci.comnottingham.ac.uk |

| Inventory | Maintain minimal quantities in the work area. |

Waste Disposal Methods in a Research Context

The disposal of this compound and its associated waste must be managed in accordance with institutional and regulatory guidelines to prevent environmental contamination.

Waste Segregation and Collection:

Halogenated Waste Stream: As a halogenated hydrocarbon, this compound waste must be collected in a dedicated, clearly labeled "Halogenated Waste" container. nottingham.ac.ukunsw.edu.au It is crucial to keep halogenated solvents separate from non-halogenated solvent waste to facilitate proper disposal and recycling. nottingham.ac.uk

Container Requirements: Waste containers must be sturdy, leak-proof, and chemically compatible with this compound. northwestern.edu The container must be kept closed except when adding waste. dartmouth.edu

Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the approximate concentration or volume. case.edu

Disposal Procedures:

Spill Residue: Any absorbent material used to clean up spills of this compound should be collected in a sealed container and disposed of as hazardous waste. fishersci.comthermofisher.com

Empty Containers: Empty containers that previously held this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste. dartmouth.edu After thorough rinsing and drying, the container's label should be defaced or removed before disposal in the appropriate recycling or trash receptacle. northwestern.edu

Professional Disposal: All chemical waste, including surplus this compound and contaminated materials, must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor. fishersci.comthermofisher.com It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash. dartmouth.educase.edu

Table 2: Waste Disposal Guidelines for this compound

| Waste Type | Disposal Method |

|---|---|

| Liquid this compound Waste | Collect in a labeled, sealed, and compatible container designated for "Halogenated Waste". nottingham.ac.ukunsw.edu.au Arrange for pickup by a licensed hazardous waste contractor. fishersci.comthermofisher.com |

| Contaminated Solid Waste (e.g., paper towels, gloves) | Place in a sealed, labeled bag or container and dispose of as hazardous waste. fishersci.comthermofisher.com |

| Empty this compound Containers | Triple-rinse the container, collecting the first rinse as hazardous waste. dartmouth.edu Deface the label and dispose of the clean, dry container as non-hazardous waste. northwestern.edu |

Future Research Directions for 4 Bromoheptane

Catalyst Development for Enhanced Selectivity and Sustainability

The development of advanced catalytic systems is central to unlocking the full potential of 4-bromoheptane in organic synthesis. Historically, reactions involving secondary alkyl halides have been hampered by low yields and poor selectivity. Future research will focus on designing catalysts that can precisely control reaction pathways while adhering to the principles of green chemistry.

A significant area of development involves moving beyond traditional precious metal catalysts, such as palladium, which are effective but raise concerns regarding cost and toxicity. openaccessgovernment.org Research is increasingly directed towards catalysts based on earth-abundant and less toxic metals like iron and nickel. openaccessgovernment.orgrsc.org For instance, novel nickel-catalyzed alkyl-alkyl cross-coupling reactions have been developed that successfully engage non-activated secondary alkyl bromides like this compound. rsc.org These systems often employ specific ligands, such as bathophenanthroline (B157979) or s-Bu-Pybox, to facilitate the desired bond formation and suppress unwanted side reactions. acs.org

Another sustainable approach is the growing field of organocatalysis, which uses small organic molecules instead of metal-based catalysts, thereby eliminating the risk of heavy metal contamination in the final products. openaccessgovernment.org Furthermore, the merging of photoredox catalysis with transition metal catalysis (dual catalysis) has emerged as a powerful strategy. researchgate.netrsc.org This approach uses visible light to generate radical intermediates from alkyl halides under mild conditions, which can then participate in coupling reactions catalyzed by metals like nickel or copper. researchgate.net

Future efforts will aim to refine these catalytic systems to achieve even higher levels of stereoconvergence, where a racemic starting material like this compound can be converted into a single enantiomer of the product. acs.orgnih.gov This requires the design of sophisticated chiral ligands that can effectively control the stereochemistry of the reaction.

Table 1: Comparison of Catalytic Strategies for this compound Reactions

| Catalyst Type | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Precious Metal (e.g., Palladium) | Widely used in cross-coupling. | High efficiency and broad scope. | Reducing catalyst loading; developing more sustainable alternatives. |

| Earth-Abundant Metal (e.g., Nickel, Iron) | Utilizes more common and less toxic metals. | Lower cost, improved sustainability. openaccessgovernment.org | Enhancing catalyst stability and activity; expanding substrate scope. openaccessgovernment.orgrsc.org |

| Organocatalysts | Metal-free small organic molecules. | Avoids heavy metal contamination; promotes green chemistry. openaccessgovernment.org | Developing catalysts for a wider range of transformations involving alkyl halides. |

| Dual Catalysis (Photoredox + Metal) | Combines visible-light activation with transition metal catalysis. | Mild reaction conditions; enables novel radical-based transformations. researchgate.netrsc.org | Improving enantioselectivity; understanding complex reaction mechanisms. |

Exploration of Novel Reactivity and Transformative Chemistry

Beyond traditional nucleophilic substitution, future research will explore novel modes of reactivity for this compound. The activation of the carbon-bromine (C-Br) bond to form carbon-centered radicals is a key strategy that opens up new synthetic possibilities. researchgate.net Visible-light photoredox catalysis has become a pivotal tool in this area, allowing the generation of alkyl radicals from compounds like this compound under exceptionally mild conditions. researchgate.net

These radical intermediates can participate in a variety of transformations that are inaccessible through conventional two-electron pathways. For example, they can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org The combination of photoredox catalysis with nickel catalysis has proven particularly effective for coupling alkyl radicals with a range of partners. researchgate.net

Another avenue of exploration involves the use of highly reactive metals to generate organometallic reagents. For instance, secondary alkylzinc bromides can be generated from the direct reaction of secondary alkyl bromides with activated zinc (Rieke zinc). unl.edu These organozinc reagents are valuable intermediates that can undergo copper-catalyzed conjugate additions and cross-coupling with acid chlorides. unl.edu Research in this area will focus on expanding the functional group tolerance and improving the efficiency of these transformations.

The ultimate goal is to move beyond simple bond formations to achieve more complex and transformative chemical changes, enabling the conversion of this compound into structurally diverse and valuable molecules in a single step.

Integration into Multicomponent Reactions and Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient approach to building molecular complexity. A key future direction is the integration of secondary alkyl halides like this compound into these powerful synthetic strategies.

The development of radical-based methods for activating the C-Br bond is crucial for this endeavor. nih.gov By generating a 4-heptyl radical intermediate under mild conditions, it becomes possible to intercept it with other reactants in a cascade process, rapidly assembling complex molecular architectures. This approach simplifies synthetic routes by reducing the number of separate purification steps, saving time and resources. eurekalert.org

The challenge lies in controlling the chemoselectivity of these processes, ensuring that the highly reactive radical intermediate engages with the desired partners in the correct sequence. This will require careful tuning of reaction conditions and the development of catalysts that can orchestrate the entire multicomponent assembly. The successful incorporation of simple, readily available building blocks like this compound into MCRs would provide a modular and flexible platform for the rapid synthesis of libraries of complex organic molecules, with potential applications in drug discovery and materials science. researchgate.net

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize the complex reactions involving this compound, a deep understanding of reaction kinetics, intermediates, and mechanisms is essential. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and real-time monitoring are indispensable tools for acquiring this knowledge. mt.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly powerful for this purpose. spectroscopyonline.commt.com These non-invasive techniques can track the concentration of reactants (like this compound), products, and key intermediates as the reaction progresses. mt.com For example, in the formation of a Grignard reagent from this compound, in-situ FTIR can monitor the disappearance of the C-Br bond and the appearance of the new organometallic species, providing critical information about the reaction's initiation and rate. mt.com